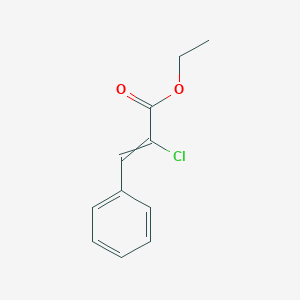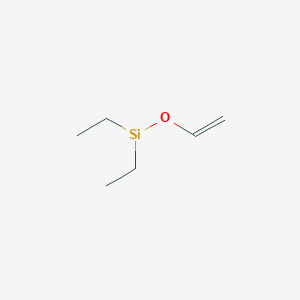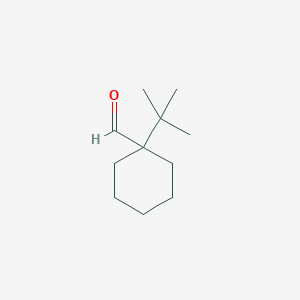
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is a chemical compound with a unique structure that includes an oxirane ring and a trichloroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane typically involves the reaction of 2,2,2-trichloroethanol with an appropriate epoxidizing agent. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under controlled conditions. This method ensures consistent product quality and can be scaled up to meet commercial demands.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products formed from these reactions include diols, substituted oxiranes, and various reduced derivatives of the trichloroethyl group .
科学的研究の応用
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to enzyme inhibition or modification of biological pathways .
類似化合物との比較
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Similar structure but lacks the trichloroethyl group.
Oxirane, 3-ethyl-2,2-dimethyl-: Contains an ethyl group instead of a trichloroethyl group.
Uniqueness
2,2-Dimethyl-3-(2,2,2-trichloroethyl)oxirane is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties and reactivity compared to other oxiranes. This makes it valuable for specific applications where such reactivity is desired .
特性
CAS番号 |
65948-62-1 |
|---|---|
分子式 |
C6H9Cl3O |
分子量 |
203.5 g/mol |
IUPAC名 |
2,2-dimethyl-3-(2,2,2-trichloroethyl)oxirane |
InChI |
InChI=1S/C6H9Cl3O/c1-5(2)4(10-5)3-6(7,8)9/h4H,3H2,1-2H3 |
InChIキー |
UOGGPKAJJBQFHS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)CC(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
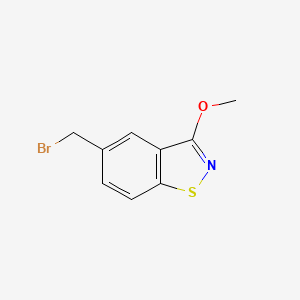
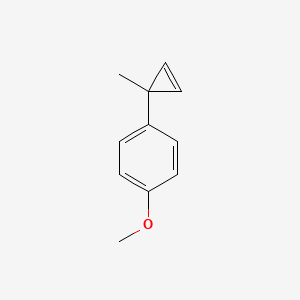
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


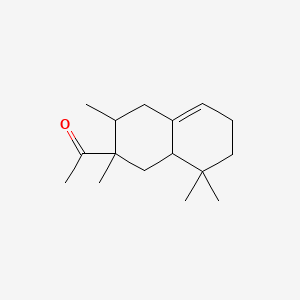
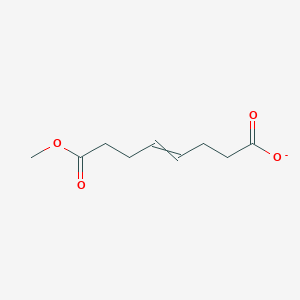
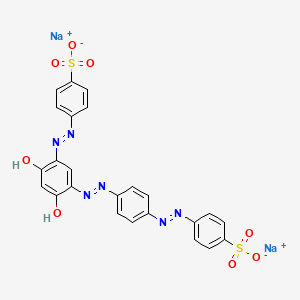
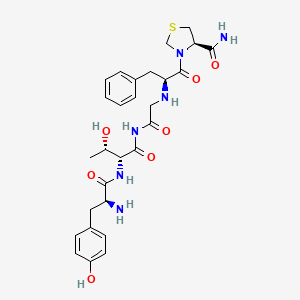
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
